(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
Overview
Description
“(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C12H21N3O4S . It is also known by the synonyms GSK1292263 and [1- (3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate”, has been studied . These compounds have shown acceptable agonistic effects on GPR119 .Molecular Structure Analysis
The molecular weight of this compound is 303.38 g/mol . The InChI string representation of its structure is InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17 . The compound’s canonical SMILES representation is CC©C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 473.1±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . The flash point is 239.9±26.5 °C . The compound has a molar refractivity of 73.5±0.4 cm³ .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anti-Bacterial Study : Compounds related to 1,3,4-Oxadiazole, similar to the specified compound, have been synthesized and shown moderate to significant anti-bacterial activity. Such compounds were synthesized through a series of steps, involving various chemical reactions and structural elucidation through spectral data (Khalid et al., 2016).
Synthesis and Biological Evaluation for Butyrylcholinesterase Inhibition : Another study focused on synthesizing 1,3,4-Oxadiazole derivatives and evaluating them for their inhibitory effect on butyrylcholinesterase enzyme, a significant target in treating neurological disorders. Molecular docking studies were also performed to understand the binding affinity of these compounds (Khalid et al., 2016).
Synthesis and Anti-Acetylcholinesterase Activity : Research on 5-Chloro-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one derivatives, closely related to the specified compound, revealed their potential anti-acetylcholinesterase and insecticidal activities (Holan, Virgona, & Watson, 1997).
Antibacterial Evaluation : Various derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, akin to the requested compound, have been synthesized and demonstrated valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Evaluation as GABAA Receptor Agonists : Derivatives of 1,3,4-Oxadiazole were synthesized and evaluated as GABAA receptor agonists. The study aimed at developing compounds selective for alpha subunit of GABAA receptors, important in treating various disorders (Jansen et al., 2008).
Synthesis and Antimicrobial Activity : New derivatives of 1,2,4-Oxadiazole containing piperidine or pyrrolidine ring, closely related to the specified compound, have been synthesized and shown strong antimicrobial activity (Krolenko, Vlasov, & Zhuravel, 2016).
Future Directions
properties
IUPAC Name |
[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWSXYVTYPMVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728303 | |
Record name | {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate | |
CAS RN |
1032825-19-6 | |
Record name | {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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